1-(m-Tolyloxy)propan-2-amine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

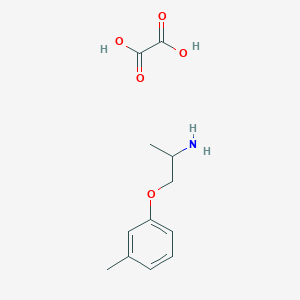

1-(m-Tolyloxy)propan-2-amine oxalate is an organic compound with the molecular formula C12H17NO5. It is a derivative of propan-2-amine, where the amine group is substituted with a m-tolyloxy group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(m-Tolyloxy)propan-2-amine oxalate typically involves the reaction of m-cresol with 3-chloropropan-2-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of m-cresol attacks the carbon atom of the chloropropane, resulting in the formation of the m-tolyloxy group. The product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(m-Tolyloxy)propan-2-amine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amine group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

1-(m-Tolyloxy)propan-2-amine oxalate has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(m-Tolyloxy)propan-2-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1-(p-Tolyloxy)propan-2-amine oxalate: Similar structure but with the tolyloxy group in the para position.

1-(o-Tolyloxy)propan-2-amine oxalate: Similar structure but with the tolyloxy group in the ortho position.

1-(m-Tolyloxy)butan-2-amine oxalate: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness: 1-(m-Tolyloxy)propan-2-amine oxalate is unique due to the position of the tolyloxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts.

Biological Activity

1-(m-Tolyloxy)propan-2-amine oxalate is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an amine derivative characterized by the presence of a tolyloxy group. The oxalate salt form enhances its solubility and bioavailability. Its chemical structure can be represented as follows:

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been studied for its affinity for various receptors, including:

- Histamine H3 Receptor : Compounds similar to this compound have shown varying affinities for the H3 receptor, which is implicated in regulating neurotransmitter release and has potential applications in treating neurological disorders .

- Monoamine Oxidase B (MAO-B) : In vitro studies indicate that related compounds exhibit significant inhibitory activity against MAO-B, suggesting potential use in treating conditions like Parkinson's disease by increasing dopamine levels in the brain .

Table 1: Biological Activity of this compound

| Target | Affinity (Ki or IC50) | Effect | Reference |

|---|---|---|---|

| Histamine H3 Receptor | >500 nM | Poor affinity | |

| MAO-B | <50 nM | Strong inhibition | |

| Dopamine Release | Increased | Potential therapeutic effect |

Pharmacological Effects

The pharmacological profile of this compound suggests several effects:

- Neurotransmitter Modulation : By inhibiting MAO-B, the compound potentially increases levels of dopamine, which may alleviate symptoms associated with neurodegenerative diseases.

- Cognitive Enhancement : Due to its action on the H3 receptor, it may improve cognitive functions by enhancing neurotransmitter release.

Case Studies

Several studies have explored the effects of compounds related to this compound:

- Parkinson's Disease Model : In rodent models, compounds with similar structures demonstrated significant increases in dopamine levels following MAO-B inhibition. This suggests a potential role for this compound in managing Parkinson's disease symptoms .

- Cognitive Function Assessment : A study assessing cognition in aged rats treated with related compounds indicated improvements in memory tasks, correlating with increased dopamine availability .

Properties

IUPAC Name |

1-(3-methylphenoxy)propan-2-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.C2H2O4/c1-8-4-3-5-10(6-8)12-7-9(2)11;3-1(4)2(5)6/h3-6,9H,7,11H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRXKUDCKGUTBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(C)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.